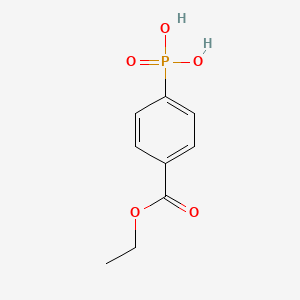
Mosapride-d5 Citric Amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mosapride-d5 Citric Amide is a labeled analogue of Mosapride Citric Amide, which is a derivative of Mosapride. Mosapride is a selective agonist of the 5-HT4 receptor and a 5-HT3 receptor antagonist, commonly used as a gastroprokinetic agent. The labeled version, this compound, is primarily used in scientific research for its unique properties and applications .
Métodos De Preparación
The synthesis of Mosapride-d5 Citric Amide involves the incorporation of deuterium atoms into the ethoxy group of Mosapride Citric Amide. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with Mosapride Citric Amide.
Deuteration: The ethoxy group is replaced with a deuterated ethoxy group (ethoxy-d5) using deuterated reagents.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure the consistent quality and purity of the compound.
Análisis De Reacciones Químicas
Mosapride-d5 Citric Amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy-d5 group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mosapride-d5 Citric Amide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Mosapride and its derivatives.
Biology: Employed in biological studies to investigate the pharmacokinetics and metabolism of Mosapride.
Medicine: Utilized in medical research to explore the therapeutic potential and mechanism of action of Mosapride.
Industry: Applied in the development of new pharmaceuticals and as a tool in drug discovery .
Mecanismo De Acción
Mosapride-d5 Citric Amide exerts its effects by acting as a selective agonist of the 5-HT4 receptor and an antagonist of the 5-HT3 receptor. The compound accelerates gastric emptying and enhances gastrointestinal motility by stimulating the 5-HT4 receptors in the gastrointestinal tract. Additionally, the 5-HT3 antagonistic activity contributes to its prokinetic effects. The molecular targets and pathways involved include the serotonin receptors, which play a crucial role in regulating gastrointestinal functions .
Comparación Con Compuestos Similares
Mosapride-d5 Citric Amide is unique due to its deuterated ethoxy group, which distinguishes it from other similar compounds. Some similar compounds include:
Mosapride Citric Amide: The non-deuterated version of this compound.
Mosapride: The parent compound, a selective 5-HT4 receptor agonist and 5-HT3 receptor antagonist.
Mosapride Impurities: Various impurities and derivatives of Mosapride used in research
This compound’s uniqueness lies in its isotopic labeling, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies.
Propiedades
Número CAS |
1329797-02-5 |
|---|---|
Fórmula molecular |
C27H31ClFN3O9 |
Peso molecular |
601.036 |
Nombre IUPAC |
3-[[2-chloro-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]-5-(1,1,2,2,2-pentadeuterioethoxy)phenyl]carbamoyl]-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36)/i1D3,2D2 |
Clave InChI |
CHDDVZKTRICFBM-ZBJDZAJPSA-N |
SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O |
Sinónimos |
3-[[[2-Chloro-5-(ethoxy-d5)-4-[[[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]amino]carbonyl]phenyl]amino]carbonyl]-3-hydroxypentanedioic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B589656.png)
![3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one](/img/structure/B589657.png)


![[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B589666.png)

